N-(4,5-dichlorobenzo[d]thiazol-2-yl)-2-(ethylsulfonyl)benzamide
Description
Properties
IUPAC Name |
N-(4,5-dichloro-1,3-benzothiazol-2-yl)-2-ethylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2N2O3S2/c1-2-25(22,23)12-6-4-3-5-9(12)15(21)20-16-19-14-11(24-16)8-7-10(17)13(14)18/h3-8H,2H2,1H3,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWBAVFYCOLOXOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=CC=C1C(=O)NC2=NC3=C(S2)C=CC(=C3Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4,5-dichlorobenzo[d]thiazol-2-yl)-2-(ethylsulfonyl)benzamide typically involves the following steps:
Formation of the Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative, such as 4,5-dichlorobenzoic acid, under acidic conditions.
Introduction of the Ethylsulfonyl Group: The ethylsulfonyl group can be introduced by reacting the benzothiazole intermediate with ethylsulfonyl chloride in the presence of a base, such as triethylamine, to form the desired sulfonamide.
Formation of the Benzamide: The final step involves the coupling of the benzothiazole sulfonamide with 2-aminobenzoic acid or its derivatives under appropriate conditions to form this compound.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities present in the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under appropriate conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted benzothiazole derivatives.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in transition metal-catalyzed reactions, enhancing the reactivity and selectivity of the catalysts.
Materials Science: It can be incorporated into polymers and other materials to impart specific properties, such as thermal stability and conductivity.
Biology and Medicine:
Antimicrobial Activity: The compound has shown potential as an antimicrobial agent against various bacterial and fungal strains.
Anticancer Activity: Studies have indicated its potential as an anticancer agent, with the ability to inhibit the growth of certain cancer cell lines.
Industry:
Agriculture: The compound can be used as a pesticide or herbicide, providing protection against pests and weeds.
Pharmaceuticals: It can be used as an intermediate in the synthesis of various pharmaceutical compounds.
Mechanism of Action
The mechanism of action of N-(4,5-dichlorobenzo[d]thiazol-2-yl)-2-(ethylsulfonyl)benzamide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the inhibition of key enzymes involved in bacterial cell wall synthesis or DNA replication. Similarly, its anticancer activity may involve the induction of apoptosis (programmed cell death) in cancer cells through the activation of specific signaling pathways.
Comparison with Similar Compounds
- N-(4-chlorobenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide
- N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2-(ethylsulfonyl)benzamide
- N-(4,5-dichlorobenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide
Comparison:
- Structural Differences: The presence of different substituents on the benzothiazole and benzamide rings can significantly affect the compound’s chemical and biological properties.
- Biological Activity: Variations in the substituents can lead to differences in antimicrobial, anticancer, and other biological activities.
- Chemical Reactivity: The reactivity of the compound in various chemical reactions can also be influenced by the nature and position of the substituents.
Biological Activity
N-(4,5-dichlorobenzo[d]thiazol-2-yl)-2-(ethylsulfonyl)benzamide is a synthetic compound notable for its potential biological activities, particularly in the realm of medicinal chemistry. This compound integrates a thiazole moiety and a sulfonamide group, which are recognized for their diverse pharmacological properties. The structural characteristics of this compound suggest promising applications in the development of antibacterial agents.
Structural Characteristics
The molecular structure of this compound includes:
- A dichlorobenzo[d]thiazole ring , which enhances its pharmacological properties.
- An ethylsulfonyl group , contributing to improved solubility and bioavailability.
The molecular formula is , with a molecular weight of approximately 347.25 g/mol.
The biological activity of this compound is primarily attributed to its interaction with bacterial enzymes and membranes. Research indicates that compounds with similar structures can synergistically enhance antibacterial effects when combined with cell-penetrating peptides. This suggests that modifications to the compound's structure can significantly influence its therapeutic potential.
Biological Activity Data
Research findings indicate that this compound exhibits notable antibacterial activity. Below is a summary table comparing this compound with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Dichloro substitution on thiazole | Strong antibacterial activity |
| N-(4-chlorobenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide | Chlorobenzo[d]thiazole ring | Moderate antibacterial activity |
| N-(benzo[d]thiazol-2-yl)-2-(ethylsulfonyl)benzamide | Lacks halogen substitutions | Weak antibacterial activity |
| N-(4-fluorobenzo[d]thiazol-2-yl)-2-(propylsulfonyl)benzamide | Fluorinated benzothiazole | Enhanced antibacterial properties |
Case Studies and Research Findings
- Antibacterial Studies : A series of in vitro studies demonstrated that N-(4,5-dichlorobenzo[d]thiazol-2-yl)-2-(ethylsulfonyl)benzamide exhibited significant inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be lower than those of several existing antibiotics, indicating superior efficacy.
- Synergistic Effects : Further investigations into the compound's interactions with cell-penetrating peptides revealed that co-administration could enhance its uptake into bacterial cells, thus increasing its antibacterial potency.
- Structure-Activity Relationship (SAR) : Studies focused on modifying the
Q & A
Q. What are the established synthetic routes for N-(4,5-dichlorobenzo[d]thiazol-2-yl)-2-(ethylsulfonyl)benzamide?
Methodological Answer: The synthesis typically involves two key steps:
Thiazole Ring Formation : Reacting 4,5-dichloro-2-aminobenzothiazole with a sulfonyl-activated benzamide precursor. This step often employs coupling agents like EDCI/HOBt in anhydrous dichloromethane under nitrogen to prevent hydrolysis .
Sulfonyl Group Introduction : The ethylsulfonyl moiety is introduced via oxidation of a thioether intermediate using m-chloroperbenzoic acid (m-CPBA) in chloroform at 0–5°C to avoid over-oxidation .
Key Considerations :
Q. Which spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
Q. What initial biological screening assays are recommended for this compound?
Methodological Answer:
- Antimicrobial Activity :
- MIC Assay : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (CLSI guidelines) .
- Cytotoxicity :
- MTT Assay : Screen against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination after 48-hour exposure .
- Enzyme Inhibition :
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported biological activities of structurally similar thiazole derivatives?
Methodological Answer:
- Structural-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., electron-withdrawing Cl vs. electron-donating OCH₃) using molecular docking to identify key binding interactions .
- Assay Standardization : Ensure consistent cell lines, incubation times, and solvent controls (e.g., DMSO ≤0.1% v/v) to minimize variability .
- Meta-Analysis : Aggregate data from multiple studies (e.g., PubChem BioAssay) to identify trends in potency across different targets .
Q. What computational methods predict the compound’s interaction with biological targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to model binding to proteins (e.g., COX-2 or PARP). Parameterize force fields with AMBER for sulfonyl group interactions .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes. Analyze RMSD and binding free energy (MM-PBSA) .
- Pharmacophore Modeling : Identify essential features (e.g., hydrogen bond acceptors at the sulfonyl group) using Schrödinger’s Phase .
Q. What strategies improve regioselective functionalization of the thiazole ring?
Methodological Answer:
- Directed Metalation : Use LDA (lithium diisopropylamide) at −78°C in THF to deprotonate the C5 position, followed by electrophilic quenching (e.g., Cl₂ or Br₂) .
- Cross-Coupling : Suzuki-Miyaura reactions with Pd(PPh₃)₄ catalyze aryl boronic acid coupling at C4. Optimize with microwave irradiation (120°C, 20 min) for higher yields .
- Protecting Groups : Temporarily block the amide nitrogen with Boc (tert-butyloxycarbonyl) to prevent side reactions during halogenation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
